molecular formula C11H16ClN3O B8290847 4-amino-3-chloro-N-(2-dimethylaminoethyl)benzamide

4-amino-3-chloro-N-(2-dimethylaminoethyl)benzamide

Cat. No. B8290847
M. Wt: 241.72 g/mol
InChI Key: AZUNJVMAQTUESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07709471B2

Procedure details

The title compound was prepared by an analogous method to the preparation of Intermediate 212, on a 15 mmol scale utilising 2,2-Dimethyaminoethylamine (Aldrich; 1.455 g, 16.5 mmol), as a white solid (1.45 g, 40%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-Dimethyaminoethylamine
Quantity
1.455 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
1.45 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][CH:9]2[CH2:14]CN(CC)CC2)=[O:7])=[CH:4][C:3]=1[Cl:19].[CH3:20][NH:21][CH:22](NC)CN>>[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][CH2:9][CH2:14][N:21]([CH3:22])[CH3:20])=[O:7])=[CH:4][C:3]=1[Cl:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)NC2CCN(CC2)CC)C=C1)Cl
Name
2,2-Dimethyaminoethylamine
Quantity
1.455 g
Type
reactant
Smiles
CNC(CN)NC
Name
solid
Quantity
1.45 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCCN(C)C)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.